molecular formula C23H23N3O4S B2735883 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 942750-85-8

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide

Numéro de catalogue: B2735883
Numéro CAS: 942750-85-8
Poids moléculaire: 437.51
Clé InChI: VGPAHPGSJSWUBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a cyclopropyl substituent at the 5-position, a 1,1-dioxidotetrahydrothiophen-3-yl group at the 1-position, and a 4-phenoxyphenyl moiety on the carboxamide nitrogen. The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, which may enhance metabolic stability and solubility compared to non-polar substituents.

Propriétés

IUPAC Name

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(4-phenoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-23(24-17-8-10-20(11-9-17)30-19-4-2-1-3-5-19)21-14-22(16-6-7-16)26(25-21)18-12-13-31(28,29)15-18/h1-5,8-11,14,16,18H,6-7,12-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPAHPGSJSWUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-Cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Cyclopropyl Group : A three-membered ring that contributes to the compound's rigidity and potential interaction with biological targets.
  • Dioxidotetrahydrothiophene Moiety : A sulfur-containing group that may enhance biological activity through various mechanisms.
  • Pyrazole Core : Known for its diverse pharmacological properties, the pyrazole ring is pivotal in many bioactive compounds.

The molecular formula of this compound is C18H22N4O5SC_{18}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 438.52 g/mol .

Synthesis

The synthesis of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
  • Introduction of the Cyclopropyl Group : Often accomplished using cyclopropyl bromide in the presence of a base.
  • Attachment of the Dioxidotetrahydrothiophene Moiety : This step may involve reacting the pyrazole intermediate with an appropriate sulfone precursor.
  • Final Coupling : The final product is formed by coupling the intermediate with a phenoxy-substituted aniline .

The biological activity of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cell communication and function.
  • DNA/RNA Interaction : Potential binding to nucleic acids could affect gene expression and replication processes .

Case Studies and Research Findings

Research has shown that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. For instance:

  • A study highlighted that certain pyrazole derivatives demonstrated significant inhibition of p38 MAP kinase, an important target in inflammatory diseases .
  • Another investigation reported on the antitumor activity of pyrazole compounds, suggesting that modifications in their structure can enhance their efficacy against cancer cells .
  • In vivo studies have indicated that compounds similar to 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide possess favorable pharmacokinetic profiles, making them suitable candidates for further development .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
5-Cyclopropyl-1H-pyrazole-3-carboxamideSimpler structure without dioxidotetrahydrothiophenLimited activity compared to more complex derivatives
N-Benzhydryl PyrazolesEnhanced binding affinity due to additional aromatic groupsIncreased potency against specific targets
Dioxidotetrahydrothiophene DerivativesSulfur-containing moieties enhance interactionsBroad spectrum of biological activities

Applications De Recherche Scientifique

Medicinal Chemistry

5-Cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide has shown promise as a potential therapeutic agent due to its anti-inflammatory properties. Recent studies have indicated that compounds with similar structures can act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).

For instance, molecular docking studies have suggested that this compound may effectively inhibit 5-LOX, making it a candidate for further development as an anti-inflammatory drug .

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The structural components of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide may enhance its effectiveness against various cancer types. Studies focusing on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo .

Case Study 1: Anti-inflammatory Properties

A study published in Pharmaceuticals evaluated the anti-inflammatory activity of pyrazole derivatives similar to 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide. The results indicated significant inhibition of COX and LOX enzymes, suggesting potential for treating inflammatory diseases .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer effects of pyrazole-based compounds on breast cancer cell lines. The findings revealed that these compounds could effectively induce apoptosis and inhibit cell proliferation, highlighting their therapeutic potential .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) undergoes nucleophilic substitution under basic conditions. In one protocol, treatment with sodium hydroxide (1.5 eq) in ethanol at 80°C facilitates substitution at the sulfone-bearing carbon:

ReagentConditionsProductYield
BenzylamineEtOH, 80°C, 6 hrN-Benzyl derivative72%
Sodium thiophenateDMF, 100°C, 12 hrThioether analog58%

This reactivity enables modification of the tetrahydrothiophene moiety while preserving the pyrazole core.

Cross-Coupling Reactions

The cyclopropyl-pyrazole system participates in transition metal-catalyzed coupling reactions. A Suzuki-Miyaura coupling protocol demonstrates:

Boronic AcidCatalyst SystemSolventTemp (°C)Yield
4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane11083%
Pyridin-3-ylboronic acidPdCl₂(dppf), K₃PO₄DMF/H₂O9076%

These reactions modify the pyrazole's 5-position cyclopropyl group, enabling aryl/heteroaryl diversification .

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes controlled hydrolysis to carboxylic acid derivatives:

ReagentConditionsProductYield
6M HClReflux, 8 hrPyrazole-3-carboxylic acid91%
LiOH·H₂OTHF/H₂O, 60°C, 4 hrSodium carboxylate88%

The resulting carboxylic acid serves as a precursor for esterification or amide bond formation with amines.

Oxidation-Reduction Reactions

The tetrahydrothiophene sulfone moiety resists further oxidation, but the pyrazole ring undergoes selective transformations:

Reaction TypeReagentConditionsProductYield
Pyrazole N-alkylationICH₂CO₂EtK₂CO₃, DMF, 80°CN-Ethoxycarbonylmethyl65%
ReductionH₂ (1 atm), Pd/CEtOH, 25°CDihydropyrazole42%

Notably, the cyclopropyl group remains intact under most redox conditions .

Complexation and Salt Formation

The carboxamide participates in metal complexation, as demonstrated by:

Metal SaltSolventTemp (°C)Complex StoichiometryApplication
Cu(OAc)₂·H₂OMeOH251:2 (ligand:metal)Catalytic studies
FeCl₃EtOH601:1Magnetic materials

These complexes show enhanced stability compared to simpler pyrazole derivatives .

Photochemical Reactions

UV irradiation induces cycloreversion of the cyclopropyl group:

Light SourceSolventTime (hr)Major ProductYield
254 nm Hg lampMeCN12Allylic sulfone derivative37%
300 nm LED arrayDCM8Ring-opened diene29%

This unique reactivity enables photo-triggered structural modifications.

Key Stability Considerations

  • Thermal Stability : Decomposes above 240°C (DSC data)

  • pH Sensitivity : Stable in pH 4–9 (aqueous buffer, 25°C)

  • Light Sensitivity : Requires amber glass storage for long-term stability

Synthetic Optimization Data

A representative Buchwald-Hartwig amination protocol shows:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(OAc)₂+22% vs 2 mol%
LigandXantphos+15% vs BINAP
Temperature100°C+18% vs 80°C
Reaction Time12 hrMax conversion

These conditions achieve 89% yield for aryl amine derivatives .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Pyrazole Carboxamides

Pharmacological Profile and Receptor Affinity

Pyrazole carboxamides are prominent CB1 antagonists, with potency influenced by substituent electronics and sterics. For example, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide exhibits an IC50 of 0.139 nM at CB1, attributed to its halogenated aryl groups and pyridylmethyl substituent . The target compound’s 4-phenoxyphenyl group, with an ether linkage, may reduce metabolic degradation compared to direct aryl linkages, while the sulfone moiety could mimic electronegative halogens in receptor binding.

Receptor Selectivity Trends:

  • Halogenated analogs (e.g., 3b, 3d in ) show higher CB1 affinity due to hydrophobic interactions.
  • CB2 receptor binding is generally weaker for pyrazole carboxamides, as seen in analogs like SR141716A, which show >100-fold selectivity for CB1 over CB2 .

Physicochemical and Pharmacokinetic Properties

The sulfone group in the target compound likely improves aqueous solubility compared to halogenated analogs, which often suffer from poor bioavailability. Melting points (mp) for related compounds range from 123–183°C , suggesting moderate crystallinity.

Comparative Data:

Compound (Reference) Yield (%) mp (°C) Calculated logP* MS (ESI) [M+H]+
Target Compound N/A N/A ~3.5 (estimated) N/A
3a (5-Cl, N-Ph) 68 133–135 4.1 403.1
3d (5-Cl, 4-F-Ph) 71 181–183 3.8 421.0
Compound N/A N/A 5.2 465.0

*logP estimated using substituent contributions (cyclopropyl: +0.7; sulfone: -1.0; phenoxyphenyl: +2.1).

Q & A

Q. What are the established synthetic routes for preparing this compound, and what critical reaction parameters must be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Cyclocondensation of hydrazine derivatives with β-keto esters/ketones in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base (80–100°C, 6–12 hours) to form the pyrazole core .
  • Step 2 : Functionalization via nucleophilic substitution with sulfone intermediates (e.g., 1,1-dioxidotetrahydrothiophen-3-yl group) at elevated temperatures (120°C in DMF, 24 hours) .
  • Step 3 : Carboxamide coupling using EDC/HOBt or CDI in anhydrous THF/DCM (0°C to room temperature, 12–24 hours) . Key optimization parameters: reaction time, temperature, and stoichiometric ratios of cyclopropane-containing precursors.

Q. How is the molecular structure validated, and what crystallographic data are available for analogous compounds?

X-ray crystallography is the gold standard for structural validation. For structurally similar pyrazole carboxamides:

  • Crystal System : Monoclinic (space group P2₁/c)
  • Unit Cell Parameters :
  • a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å
  • β = 92.003°, V = 2073.75 ų, Z = 4
    • Key Features : Planar pyrazole ring (mean deviation <0.02 Å), carboxamide bond lengths (C–N: 1.345–1.362 Å; C=O: 1.214–1.226 Å) .

Q. What analytical techniques are employed to assess purity and confirm structural integrity?

  • HPLC-MS : Quantifies purity (>98%) and detects impurities using C18 columns (acetonitrile/water gradient) .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions (e.g., cyclopropyl δ ~1.2–1.5 ppm; aromatic protons δ ~6.8–7.4 ppm) .
  • Elemental Analysis : Validates C, H, N, S content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s biological targets, and what validation methods are used?

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations targeting receptors (e.g., kinases, GPCRs).
  • Validation :
  • Compare docking scores (ΔG < -8 kcal/mol suggests strong binding) with experimental IC₅₀ values .
  • Perform molecular dynamics simulations (100 ns) to assess binding stability (RMSD < 2.0 Å) .
    • Case Study : Analogous pyrazole derivatives showed nanomolar affinity for cannabinoid receptors (CB1/CB2) via similar docking protocols .

Q. How might researchers resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) vs. cell-based assays (e.g., luciferase reporter) .
  • Compound Stability : Use LC-MS to verify integrity under assay conditions (e.g., pH, temperature) .
  • Kinetic Analysis : Time-course experiments to distinguish direct target inhibition from off-target effects .

Q. What structure-activity relationship (SAR) insights guide optimization of this compound?

  • Cyclopropyl Group : Enhances metabolic stability by reducing CYP450 oxidation (t₁/₂ increased 2.3-fold vs. non-cyclopropyl analogs) .
  • Sulfone Moiety : Improves solubility (log P reduced by 0.8 units) and hydrogen-bonding capacity (ΔGbinding improved by 1.2 kcal/mol) .
  • Phenoxy Substituent : Bulkier groups (e.g., 4-phenoxyphenyl) enhance target selectivity (10-fold vs. off-targets) .

Q. What strategies improve metabolic stability and bioavailability for in vivo studies?

  • Prodrug Design : Esterification of the carboxamide group increases oral absorption (AUC increased 4-fold in rat models) .
  • Formulation : Nanoemulsions (particle size <200 nm) enhance aqueous solubility (from 5 µM to 120 µM) .
  • CYP Inhibition Screening : Identify metabolically labile sites using human liver microsomes (HLM) + CYP450 cofactors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.